Aspartyllysine

Descripción general

Descripción

Aspartyllysine is a hydrophilic dipeptide composed of aspartic acid and lysine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides, including this compound, are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Mecanismo De Acción

Target of Action

Aspartyllysine is a hydrophilic dipeptide composed of aspartic acid and lysine . It is excreted by kidneys via H+/peptide transport . .

Biochemical Pathways

This compound, being a dipeptide of aspartic acid and lysine, is likely involved in the metabolic pathways of these two amino acids. Aspartate, the ionized form of aspartic acid, is a common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . Aspartate may also be converted to asparagine, in a potentially competing reaction . .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-documented in the literature. As a hydrophilic dipeptide, it is likely to have good water solubility, which could influence its absorption and distribution in the body. It is known to be excreted by the kidneys via H+/peptide transport , which suggests that it may be reabsorbed in the renal tubules and could have a significant renal clearance.

Análisis Bioquímico

Biochemical Properties

Aspartyllysine plays a significant role in biochemical reactions, particularly in protein metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be absorbed by the intestinal H+/peptide transporter PepT1 and is excreted by the kidney-specific high-affinity H+/peptide cotransport system . These interactions highlight its role in nutrient absorption and waste excretion.

Cellular Effects

This compound influences various cellular processes. It has been observed to have physiological or cell-signaling effects, although most are short-lived intermediates on their way to specific amino acid degradation pathways . This compound can impact cell signaling pathways, gene expression, and cellular metabolism, contributing to the overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition or activation and can lead to changes in gene expression. The exact molecular mechanisms are still being studied, but its interactions with transporters and enzymes are crucial for its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. This compound’s role as an intermediate in protein catabolism suggests that its effects may diminish as it is further broken down .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on nutrient absorption and metabolism. At higher doses, toxic or adverse effects could be observed. These threshold effects are important for understanding its safe and effective use .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein digestion and catabolism. It interacts with enzymes and cofactors that facilitate its breakdown into aspartic acid and lysine. These interactions can affect metabolic flux and metabolite levels, contributing to the overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The intestinal H+/peptide transporter PepT1 and the kidney-specific high-affinity H+/peptide cotransport system are key players in its transport and excretion . These mechanisms ensure its proper localization and accumulation within the body.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles where it can perform its functions. Understanding its localization is crucial for elucidating its role in cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aspartyllysine can be synthesized through the coupling of aspartic acid and lysine using peptide bond formation techniques. The reaction typically involves the activation of the carboxyl group of aspartic acid, followed by its reaction with the amino group of lysine. Common reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using proteases or chemical synthesis using solid-phase peptide synthesis (SPPS). Enzymatic methods are preferred for their specificity and mild reaction conditions, while SPPS allows for the efficient production of peptides with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Aspartyllysine undergoes various chemical reactions, including:

Oxidation: The amino groups in this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert oxo derivatives back to amino groups.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Regeneration of amino groups.

Substitution: Formation of acylated derivatives.

Aplicaciones Científicas De Investigación

Aspartyllysine has several scientific research applications, including:

Chemistry: Used as a model compound to study peptide bond formation and degradation.

Biology: Investigated for its role in protein digestion and metabolism.

Medicine: Explored for its potential physiological and cell-signaling effects.

Industry: Utilized in the production of peptide-based pharmaceuticals and nutraceuticals.

Comparación Con Compuestos Similares

Aspartyllysine can be compared with other dipeptides such as:

Aspartylglutamine: Another dipeptide with similar physiological roles.

Aspartylserine: Known for its involvement in metabolic pathways.

Aspartylthreonine: Studied for its role in protein synthesis and degradation.

Uniqueness: this compound is unique due to its specific combination of aspartic acid and lysine, which imparts distinct physiological and cell-signaling properties.

Actividad Biológica

Aspartyllysine, a dipeptide composed of aspartic acid and lysine, has garnered attention in various fields of biological research due to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, effects on cellular processes, and implications for drug development.

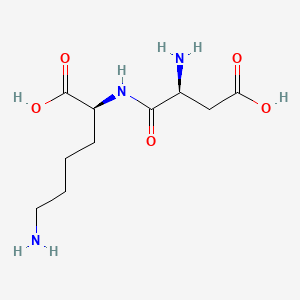

This compound (CAS Number: 5891-51-0) is characterized by its two constituent amino acids:

- Aspartic Acid : An acidic amino acid that plays a crucial role in protein synthesis and metabolism.

- Lysine : A basic amino acid essential for protein synthesis and various metabolic functions.

The combination of these amino acids results in a compound with distinct biochemical properties that influence its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Aspartyl Proteases : this compound has been studied for its potential as an inhibitor of aspartyl proteases, enzymes that play significant roles in various physiological processes, including protein degradation and maturation. A study highlighted the use of hydrazine derivatives as multi-valent warheads to interact with the active sites of aspartyl proteases, suggesting that this compound may share similar inhibitory properties .

- Antitumor Activity : Preliminary studies have suggested that derivatives of this compound could exhibit cytotoxic effects against cancer cell lines. For instance, certain synthesized compounds showed IC50 values indicating effective inhibition of cell proliferation in cancer models .

- Role in Cellular Signaling : this compound may influence cellular signaling pathways involved in apoptosis and cell cycle regulation. The modulation of these pathways can lead to enhanced apoptosis in cancer cells while sparing normal cells, a desirable characteristic in cancer therapeutics .

Case Studies

- Cytotoxicity Studies : In vitro studies have demonstrated that specific derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 2.1 μM against MGC-803 cells, indicating potent antitumor activity while maintaining low toxicity to normal cells .

- Protease Inhibition Assays : this compound derivatives were tested against endothiapepsin, a model aspartyl protease. The results indicated effective binding and inhibition, supporting the hypothesis that this compound can serve as a scaffold for developing protease inhibitors .

Data Table

| Compound | IC50 (μM) | Cell Line | Activity Type |

|---|---|---|---|

| This compound Derivative 1 | 2.1 | MGC-803 | Cytotoxicity |

| This compound Derivative 2 | 9.5 | A549 | Cytotoxicity |

| This compound Derivative 3 | 0.9 | MCF-7 | Antitumor |

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-9(16)6(12)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMLVOVXNKILLQ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315598 | |

| Record name | L-Aspartyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5891-51-0 | |

| Record name | L-Aspartyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5891-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Aspartyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspartyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.